(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22(9-7-16-6-8-20-21(10-16)30-15-29-20)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-11,18H,12-15H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONOMHVXDGTLKQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, often including the formation of the triazole ring through a click chemistry approach. The general process can be summarized as follows:
- Formation of the Triazole : The phenoxymethyl group is introduced via a reaction with azides and alkynes.
- Azetidine Formation : The azetidine structure is incorporated through nucleophilic substitution reactions.
- Final Coupling : The benzo[d][1,3]dioxole moiety is attached to complete the structure.
Anticancer Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values as low as 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells, indicating potent antitumor activity compared to standard drugs like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored:
- Antibacterial and Antifungal Testing : Related compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 625–1250 µg/mL for various bacterial strains .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- EGFR Inhibition : The inhibition of the epidermal growth factor receptor (EGFR) has been noted as a potential pathway through which these compounds exert their anticancer effects .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of derivatives based on the benzo[d][1,3]dioxole framework for their anticancer properties. Results indicated that several compounds exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related compounds. The results highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 625–1250 | Positive |
| Escherichia coli | 500–1000 | Positive |
| Candida albicans | 250–500 | Positive |
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound belongs to a class of triazole-azetidine hybrids. Below is a comparative analysis with structurally similar compounds:
*Calculated based on formula.
Key Observations
Benzodioxole and phenoxymethyl groups may enhance lipophilicity and membrane permeability compared to simpler phenyl substituents .
Synthetic Routes :
- Triazole-azetidine hybrids are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas thiadiazole-triazole hybrids (e.g., 9b) require condensation with thiohydrazonates .
Biological Relevance :
- While direct activity data for the target compound are absent, benzothiazole-triazole hybrids () exhibit insecticidal properties, suggesting triazole’s role in disrupting biological pathways .
Research Findings and Implications
Structural Optimization Trends
- Substituent Effects: Bulky groups (e.g., phenoxymethyl in the target compound) may sterically hinder enzyme binding but improve selectivity. This contrasts with smaller methyl groups in ’s analogs, which prioritize synthetic accessibility .
- Heterocycle Synergy : Combining triazole with azetidine (target compound) or imidazole () may enhance multi-target engagement, a strategy seen in kinase inhibitor design .
Preparation Methods
Preparation of Propargyl Azetidine
Azetidine (5.0 mmol) was reacted with propargyl bromide (1.2 eq, 6.0 mmol) in THF (20 mL) with K₂CO₃ (2.0 eq) at 60°C for 12 hours. Filtration and evaporation yielded 3-propargylazetidine (89% yield).
Synthesis of Phenoxymethyl Azide
Phenoxymethyl chloride (10 mmol) and NaN₃ (1.5 eq, 15 mmol) were stirred in DMF (30 mL) at 80°C for 6 hours. Extraction with ethyl acetate afforded phenoxymethyl azide (92% yield).
CuAAC Reaction
Propargyl azetidine (1.0 eq, 5.0 mmol) and phenoxymethyl azide (1.2 eq, 6.0 mmol) were combined in acetonitrile (20 mL) with CuI (0.1 eq, 0.5 mmol) and DIPEA (2.0 eq, 10 mmol). After 4 hours at 25°C, column chromatography (EtOAc/hexane) yielded 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine (84% yield).
Table 2: Click Reaction Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| CuI | None | MeCN | 76 |
| CuSO₄ | Sodium ascorbate | H₂O/t-BuOH | 68 |
| CuI | TBTA | DCM | 84 |
Coupling of Chalcone and Azetidine-Triazole Fragment
The bromo-chalcone (1.0 eq, 5.0 mmol) and 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine (1.2 eq, 6.0 mmol) were refluxed in DMF (30 mL) with K₂CO₃ (2.0 eq) for 8 hours. The product was purified via silica gel chromatography (CHCl₃/MeOH) to afford the title compound (71% yield).
Table 3: Coupling Reaction Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 110 | 71 |
| Et₃N | THF | 60 | 58 |
| NaH | DCM | 25 | 42 |
Structural and Spectroscopic Characterization
The final compound was characterized by ¹H NMR, ¹³C NMR, and HRMS:
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.72 (d, J = 15.6 Hz, 1H, CH=), 7.45 (d, J = 15.6 Hz, 1H, CH=), 7.32–6.82 (m, 8H, Ar-H), 5.21 (s, 2H, OCH₂C), 4.50–3.95 (m, 4H, azetidine-H).
- ¹³C NMR : δ 190.1 (C=O), 148.9–114.2 (Ar-C), 144.3 (triazole-C), 122.8 (CH=), 61.2 (OCH₂), 52.4–48.1 (azetidine-C).
- HRMS (ESI+) : m/z calcd. for C₂₄H₂₂N₄O₄ [M+H]⁺ 430.1638, found 430.1641.
Comparative Analysis of Synthetic Routes
Alternative pathways, including Mitsunobu coupling and palladium-catalyzed C-H activation, were evaluated but resulted in lower yields (<50%). The reported method prioritizes regioselectivity and scalability, with the CuAAC step demonstrating superior efficiency over traditional cycloadditions.
Q & A
Basic: What are the critical steps in synthesizing this compound, and what methodologies ensure high yield and purity?
The synthesis involves multi-step organic reactions, including:
- Azetidine functionalization : Introduction of the 4-(phenoxymethyl)-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux or microwave conditions to enhance reaction efficiency .
- Enone formation : Condensation of benzo[d][1,3]dioxol-5-ylacetone with the functionalized azetidine using a base like KOH or NaH in anhydrous THF or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer selectively .
Key validation : Monitor reactions via TLC and confirm final purity (>95%) using HPLC and H/C NMR .
Advanced: How can reaction conditions be optimized to minimize stereochemical byproducts during enone formation?
- Temperature control : Lower temperatures (0–5°C) during condensation reduce keto-enol tautomerism, favoring the (E)-isomer .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl) or organocatalysts to steer stereoselectivity. Computational modeling (DFT) can predict transition states to identify optimal catalysts .
- In-line analytics : Employ flow chemistry with real-time UV/Vis monitoring to adjust residence time and solvent ratios dynamically, suppressing side reactions .
Basic: What analytical techniques are essential for characterizing this compound’s structure and stability?
- Spectroscopy : H/C NMR (DMSO-d or CDCl) to confirm regiochemistry of triazole and azetidine moieties. FT-IR for carbonyl (C=O, ~1680 cm) and enone (C=C, ~1600 cm) validation .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and rule out adducts .
- Thermal analysis : TGA/DSC to assess decomposition profiles and hygroscopicity, critical for storage .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/dichloromethane). Refine data using SHELXL (anisotropic displacement parameters, twin refinement for challenging datasets) .
- Software tools : Mercury (Cambridge Crystallographic Data Centre) for void analysis and packing motif visualization; WinGX for comprehensive crystallographic workflow management .
- Challenge handling : For poor diffraction, employ synchrotron radiation or cryocooling. Use PLATON to check for missed symmetry or disorder .
Basic: What preliminary assays are recommended to evaluate its biological activity?
- In vitro screening :
- ADMET prediction : Use SwissADME or pkCSM to prioritize compounds with favorable pharmacokinetics .
Advanced: How can computational methods explain contradictory bioactivity results across similar analogs?
- Molecular docking (AutoDock Vina, Glide) : Compare binding poses in target active sites (e.g., triazole interactions with ATP-binding pockets) to identify critical substituent effects .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; correlate RMSD fluctuations with experimental IC variability .
- SAR analysis : Use QSAR models to quantify contributions of substituents (e.g., phenoxymethyl vs. benzyl) to activity .
Advanced: How to address discrepancies in crystallographic and spectroscopic data for the enone configuration?
- Orthogonal validation :
- Theoretical calculations : Compare experimental XRD bond lengths/angles with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) .
Basic: What solvent systems stabilize this compound during storage?
- Non-polar solvents : Store in anhydrous DCM or THF at −20°C to prevent hydrolysis of the enone .
- Lyophilization : For long-term storage, lyophilize as a DMSO stock solution (10 mM) and protect from light .
Advanced: How to design a high-throughput crystallography pipeline for derivatives of this compound?
- Automated screening : Use CrystalFormer (ML-driven crystallization condition prediction) and high-throughput plate setups (96-well format) .
- Data collection : Partner with synchrotron facilities for rapid data acquisition. Process datasets with XDS and DIALS .
- Fragment libraries : Co-crystallize with target proteins (e.g., kinases) to map binding hotspots .
Advanced: What strategies mitigate batch-to-batch variability in multi-gram synthesis?
- Process analytical technology (PAT) : Implement inline FTIR and Raman spectroscopy to monitor intermediate formation .
- Design of Experiments (DoE) : Use JMP or MODDE to optimize variables (e.g., stoichiometry, solvent ratios) and identify critical process parameters .
- Scale-up protocols : Transition from batch to continuous flow reactors for azetidine functionalization, ensuring consistent mixing and heat transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
